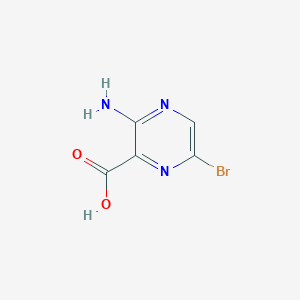

3-Amino-6-bromopyrazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-bromopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNAQEKMSVDTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594400 | |

| Record name | 3-Amino-6-bromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486424-37-7 | |

| Record name | 3-Amino-6-bromo-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486424-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-bromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-6-bromopyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-6-bromopyrazine-2-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3-Amino-6-bromopyrazine-2-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted pyrazine, it serves as a crucial building block and key intermediate in the synthesis of a variety of bioactive molecules, including novel kinase inhibitors for oncology and agents for crop protection.[1][2] Its unique arrangement of a carboxylic acid, an amino group, and a bromine atom on the pyrazine core provides multiple reaction sites for medicinal chemists to build molecular complexity and tune pharmacological properties.

Despite its importance as a synthetic intermediate, a comprehensive, publicly available dataset of its experimentally determined physical properties is notably absent. Chemical supplier data often indicates that key values, such as melting point and pKa, require experimental determination.[3] This guide, therefore, serves a dual purpose: first, to consolidate all known and computed physicochemical properties of this compound; and second, to provide authoritative, step-by-step protocols for the experimental determination of its primary physical characteristics. This document is designed for researchers, process chemists, and drug development professionals who require a robust understanding and a practical framework for the characterization of this important molecule.

Compound Identity and Core Properties

Accurate identification is the foundation of all subsequent chemical and physical analysis. The fundamental identifiers and computed properties for this compound are summarized below.

| Parameter | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 486424-37-7 | [4] |

| Molecular Formula | C₅H₄BrN₃O₂ | [4] |

| Molecular Weight | 218.01 g/mol | [4] |

| Appearance | Yellow to Brown Solid Powder | |

| Canonical SMILES | C1=C(N=C(C(=N1)N)C(=O)O)Br | |

| InChIKey | MTNAQEKMSVDTAQ-UHFFFAOYSA-N | [4] |

| Monoisotopic Mass | 216.94869 Da | [4] |

| Polar Surface Area | 89.1 Ų | [4] |

| XLogP3 (Predicted) | 0.9 | [4] |

Physicochemical Properties: Analysis and Expert Postulation

While specific experimental data is scarce, we can leverage data from the parent compound, 3-aminopyrazine-2-carboxylic acid (CAS 5424-01-1), and fundamental chemical principles to predict the physical properties of the 6-bromo derivative.

Melting Point

-

Reported Value: Needs experimental determination.[3]

-

Parent Compound Value: The melting point of 3-aminopyrazine-2-carboxylic acid is reported as 205-210 °C, with decomposition.[5]

-

Expert Analysis: The introduction of a heavy bromine atom onto the pyrazine ring increases the molecular weight and enhances intermolecular forces, such as van der Waals interactions. This typically leads to a higher melting point. Therefore, the melting point of this compound is expected to be higher than that of its non-brominated parent, likely exceeding 210 °C, and may also exhibit decomposition.

Acidity (pKa)

-

Reported Value: Needs experimental determination.[3]

-

Parent Compound Value: The predicted pKa of the carboxylic acid group on 3-aminopyrazine-2-carboxylic acid is approximately 3.65.[5]

-

Expert Analysis: The acidity of the carboxylic acid is primarily influenced by the electronic effects of the substituents on the pyrazine ring. Bromine is an electron-withdrawing group via induction. This effect pulls electron density away from the carboxylate group, stabilizing the conjugate base upon deprotonation. This stabilization makes the proton easier to remove, thus increasing the acidity. Consequently, the pKa of this compound is predicted to be lower (more acidic) than the parent compound's value of ~3.65. This is a critical consideration for salt formation strategies in drug development.

Solubility

-

Reported Value: Limited solubility in water, soluble in some polar organic solvents.[3]

-

Expert Analysis: The molecule possesses both polar functional groups (carboxylic acid, amine) capable of hydrogen bonding and a larger, more hydrophobic bromopyrazine core.

-

Aqueous Solubility: At low pH, the amino group will be protonated (-NH₃⁺), and at high pH, the carboxylic acid will be deprotonated (-COO⁻). In these ionized states, solubility in water is expected to increase. At its isoelectric point, the molecule will exist as a zwitterion, likely exhibiting its lowest aqueous solubility. The overall "limited" solubility is a balance of these factors.

-

Organic Solubility: High solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is expected, as these can effectively solvate the polar groups. Solubility in alcohols like methanol and ethanol should be moderate. It is expected to have very low solubility in non-polar solvents such as hexanes or toluene.

-

Protocols for Experimental Characterization

To address the data gaps, the following sections detail standardized, authoritative methodologies for determining the key physical properties.

Melting Point Determination (USP <741> Method)

The determination of a sharp melting range is a primary indicator of purity. The United States Pharmacopeia (USP) method <741> provides a standardized approach.[5]

Causality: A slow, controlled heating rate (~1 °C/minute) near the melting point is critical. Rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to a broadened and inaccurate melting range. Using a finely ground, tightly packed powder ensures uniform heat transfer throughout the sample.

Protocol Steps:

-

Sample Preparation: Finely grind a small amount of the dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder. Pack the powder into the bottom of the tube by tapping or dropping it through a long glass tube to form a compact column of 2.5-3.5 mm.

-

Instrument Setup: Place the capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Initial Heating: Heat the block rapidly to a temperature approximately 10 °C below the expected melting point (>210 °C).

-

Controlled Measurement: Reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting range is T_onset to T_clear.

-

Replicate: Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method, consistent with WHO and USP guidelines, determines the equilibrium solubility of a compound at different pH values, which is critical for biopharmaceutical classification.[1][6]

Causality: Using an excess of the solid compound ensures that a saturated solution is formed, reaching a true thermodynamic equilibrium. Agitating the suspension for a sufficient duration (e.g., 24-48 hours) is necessary to ensure this equilibrium is reached. Analysis by a specific method like HPLC is crucial to distinguish the compound from any potential impurities or degradants.

Protocol Steps:

-

Buffer Preparation: Prepare buffer solutions at pH 1.2 (0.1N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

-

Sample Addition: Add an excess amount of this compound to separate vials containing each buffer solution. The excess should be clearly visible as a solid suspension.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at 37 ± 1 °C. Agitate for at least 24 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solids.

-

Quantification: Dilute the filtered supernatant appropriately and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

pH Verification: Measure the final pH of each solution to ensure it has not shifted significantly.

Caption: Shake-Flask Method for Solubility.

Expected Spectroscopic Signatures

While experimental spectra are not available, a predictive analysis based on the molecular structure and data from related compounds provides a strong starting point for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: (Predicted in DMSO-d₆)

-

Pyrazine Proton (H-5): A single aromatic proton is present. It is expected to appear as a singlet in the range of δ 8.0-8.5 ppm .

-

Amine Protons (-NH₂): These protons are exchangeable. They are expected to appear as a broad singlet around δ 7.0-7.5 ppm . This peak will disappear upon addition of D₂O.

-

Carboxylic Acid Proton (-COOH): This is a highly deshielded, exchangeable proton. It is expected to appear as a very broad singlet far downfield, typically > δ 12 ppm .[7] This peak will also disappear upon addition of D₂O.

-

-

¹³C NMR: (Predicted in DMSO-d₆) The molecule has 5 unique carbon atoms.

-

Carboxylic Carbon (-COOH): The carbonyl carbon is the most deshielded, expected in the δ 165-170 ppm range.[8]

-

Aromatic Carbons (C-2, C-3, C-6): The carbons attached to heteroatoms (N, Br) will be significantly shifted. C-2 (attached to COOH) and C-3 (attached to NH₂) are expected around δ 150-160 ppm . The carbon bearing the bromine (C-6) would be expected at a lower field than its protonated counterpart, perhaps in the δ 130-140 ppm range.

-

Aromatic Carbon (C-5): The carbon bearing the lone proton is expected to be the most upfield of the ring carbons, likely in the δ 120-130 ppm range.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be dominated by the characteristic vibrations of its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type & Notes |

| -COOH | 2500-3300 (very broad) | O-H stretch, broadened by hydrogen bonding. |

| -NH₂ | 3300-3500 (two sharp bands) | N-H symmetric and asymmetric stretches. |

| C=O | 1680-1720 | Carbonyl stretch of the carboxylic acid. |

| Aromatic Ring | 1450-1600 | C=C and C=N ring stretching vibrations. |

| C-Br | 550-650 | C-Br stretch, typically in the fingerprint region. |

This pattern is based on analysis of the parent compound, 3-aminopyrazine-2-carboxylic acid, and standard correlation tables.[9][10]

Safety, Handling, and Storage

It is imperative to handle this compound with appropriate safety precautions. The aggregated GHS hazard classifications are summarized below.

| GHS Pictogram | Hazard Class | Hazard Statement |

ngcontent-ng-c887220695="" class="ng-star-inserted"> | Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | H315: Causes skin irritation.[4] | |

| Eye Irritation | H319: Causes serious eye irritation.[4] | |

| Respiratory Irritation | H335: May cause respiratory irritation.[4] | |

ngcontent-ng-c887220695="" class="ng-star-inserted"> | Serious Eye Damage | H318: Causes serious eye damage. |

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place. For long-term stability, storage in a freezer at -20°C is recommended.

Conclusion

This compound is a synthetic building block with high potential, yet its fundamental physical properties remain to be fully characterized in scientific literature. This guide has consolidated all available computed and qualitative data while providing an expert-driven analysis to predict key parameters like melting point and pKa based on established chemical principles and data from analogous compounds. Furthermore, by presenting robust, authoritative protocols for experimental determination, this document establishes a clear and reliable pathway for researchers to generate the precise data needed for process development, formulation, and regulatory filings. This comprehensive approach ensures that future work involving this compound can be built upon a foundation of scientific rigor and technical accuracy.

References

- 1. This compound|lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]

- 4. This compound | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Aminopyrazine-2-carboxylic acid CAS#: 5424-01-1 [chemicalbook.com]

- 6. 3-Amino-6-Bromo-2-Pyrazinecarboxylic Acid | Chemical Properties, Uses, Safety Data & China Supplier [chemheterocycles.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. opotek.com [opotek.com]

3-Amino-6-bromopyrazine-2-carboxylic acid chemical structure and IUPAC name

An In-Depth Technical Guide to 3-Amino-6-bromopyrazine-2-carboxylic Acid: A Key Building Block in Medicinal Chemistry

Introduction

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a desirable heterocycle for drug design. Within this class, functionalized pyrazines serve as critical starting materials for building molecular complexity. This compound is a prime example of such a building block, offering a trifecta of reactive sites—an amino group, a carboxylic acid, and a bromine atom—that empower chemists to explore diverse chemical space in the pursuit of novel therapeutics.

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthetic strategies, chemical reactivity, and applications, grounding the discussion in the practical insights of a senior application scientist.

PART 1: Core Chemical & Physical Properties

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its effective use in synthesis and development.

Chemical Structure and Nomenclature

The internationally recognized IUPAC name for this compound is This compound [1]. Its structure is defined by a pyrazine ring substituted at positions 2, 3, and 6 with a carboxylic acid, an amino group, and a bromine atom, respectively.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 486424-37-7[1] |

| Molecular Formula | C₅H₄BrN₃O₂[1] |

| Molecular Weight | 218.01 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES | C1=C(N=C(C(=N1)N)C(=O)O)Br[1] |

| InChI Key | MTNAQEKMSVDTAQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical properties of this reagent are crucial for designing reaction conditions, purification procedures, and storage protocols.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | [2] |

| Color | Yellow to Brown | [2] |

| Melting Point | 178-183 °C | [2] |

| Boiling Point | 397.8±42.0 °C (Predicted) | [2] |

| Density | 2.039±0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.26±0.10 (Predicted) | [2] |

| Solubility | Soluble in dimethyl sulfoxide and methanol | [2] |

| Storage | Store in freezer (-20°C), under inert atmosphere, protected from light |[2] |

PART 2: Synthesis and Reactivity

As a functionalized intermediate, the true value of this compound lies in its synthesis and subsequent chemical transformations.

Synthetic Strategy

From a retrosynthetic perspective, the target molecule is most logically derived from a more fundamental pyrazine core. A common and effective strategy involves the selective bromination of a precursor such as 3-aminopyrazine-2-carboxylic acid or its corresponding methyl ester. The directing effects of the amino and carboxylic acid groups favor substitution at the C6 position. N-bromosuccinimide (NBS) is a frequently used reagent for such transformations due to its mild nature and high selectivity.

Caption: Proposed Synthetic Workflow for this compound.

Illustrative Synthetic Protocol

The following protocol is an illustrative example adapted from standard organic chemistry principles for heterocycle functionalization.

Step 1: Bromination of Methyl 3-aminopyrazine-2-carboxylate

-

Rationale: The synthesis begins with the methyl ester of 3-aminopyrazine-2-carboxylic acid. Using the ester protects the carboxylic acid and often improves solubility in organic solvents, leading to cleaner reactions.

-

Procedure:

-

Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C. The use of NBS is critical as it provides a source of electrophilic bromine under mild conditions, preventing over-bromination or degradation.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent.

-

Purify the crude product via column chromatography or recrystallization to yield methyl 3-amino-6-bromopyrazine-2-carboxylate.

-

Step 2: Hydrolysis to the Carboxylic Acid

-

Rationale: The final step is the saponification of the methyl ester to yield the desired carboxylic acid. Lithium hydroxide (LiOH) is an excellent choice for this transformation as it effectively hydrolyzes the ester under mild conditions, minimizing potential side reactions with the other functional groups.

-

Procedure:

-

Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir at room temperature for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully acidify the reaction mixture with dilute HCl (e.g., 1N) to a pH of ~3-4, which protonates the carboxylate and causes the product to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

This self-validating protocol includes clear checkpoints (TLC, LC-MS) and rational choices of reagents to ensure high yield and purity.

Key Chemical Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, allowing for sequential and selective modifications. The bromine atom is particularly valuable as a handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

Caption: Key Reactions of this compound.

PART 3: Applications in Research and Drug Development

Role as a Medicinal Chemistry Building Block

This molecule is a quintessential example of a "building block" approach to drug discovery. Researchers utilize it as a foundational scaffold to rapidly generate libraries of diverse compounds for biological screening.

-

Vectorial Diversity: The three distinct functional groups allow for the controlled, stepwise introduction of different substituents, exploring the chemical space around the pyrazine core.

-

Privileged Substructure: The aminopyrazine motif is found in numerous kinase inhibitors and other targeted therapies. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of kinase active sites.

-

Cross-Coupling Handle: The C-Br bond is readily functionalized via Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This enables the introduction of aryl, heteroaryl, alkyl, and amino substituents at the 6-position, profoundly impacting the molecule's pharmacological profile. Its use as an intermediate for anti-cancer and anti-inflammatory drugs highlights this versatility[3].

Illustrative Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow demonstrates how a medicinal chemist might leverage this compound to synthesize a target molecule.

Caption: Experimental Workflow for Synthesizing a Bioactive Derivative.

Workflow Rationale:

-

Amidation: The carboxylic acid is converted to an amide first. This is often strategic as amide bond formation is robust and the resulting amide is generally stable to the conditions of subsequent cross-coupling reactions. Cyclopropylamine is chosen as a representative small, rigid group often found in bioactive molecules.

-

Suzuki Coupling: With the amide in place, the bromine atom is targeted for a Suzuki coupling. This reaction introduces a 4-fluorophenyl group, a common substituent in kinase inhibitors used to modulate potency and pharmacokinetic properties. The choice of a palladium catalyst and base is standard for this type of transformation.

-

Purification and Analysis: The final step in any synthesis is rigorous purification (typically via HPLC for drug candidates) and structural confirmation using NMR and mass spectrometry to ensure the compound meets the high-purity standards required for biological testing.

PART 4: Handling, Safety, and Spectral Data

Safety and Handling

Proper handling is paramount when working with any chemical reagent. This compound is considered hazardous.

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|---|

| GHS05, GHS07 | Danger / Warning | H302: Harmful if swallowed[1][4] H315: Causes skin irritation[1][4] H318/H319: Causes serious eye damage/irritation[1] H335: May cause respiratory irritation[1] |

Safe Handling Protocol:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and tight-sealing safety goggles[4].

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling[4].

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a freezer as recommended[2][4]. Keep away from strong oxidizing agents, strong acids, and strong bases[4].

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations[4].

Anticipated Spectroscopic Data

While specific spectra should be acquired for each batch, a senior scientist can anticipate the key features based on the molecule's structure. This foresight is crucial for confirming the identity and purity of the material.

-

¹H NMR (in DMSO-d₆):

-

One singlet in the aromatic region (δ 8.0-8.5 ppm) corresponding to the lone proton on the pyrazine ring.

-

A broad singlet for the two protons of the primary amine (NH₂) (δ 7.0-8.0 ppm), which may exchange with D₂O.

-

A very broad singlet for the carboxylic acid proton (COOH) (δ > 12 ppm), which will also exchange with D₂O.

-

-

¹³C NMR (in DMSO-d₆):

-

Expect five distinct carbon signals.

-

The carboxylic acid carbonyl carbon will be the most downfield signal (δ ~165-170 ppm).

-

The remaining four carbons of the pyrazine ring will appear in the aromatic region (δ ~120-160 ppm), with the carbon bearing the bromine atom (C-Br) appearing at a characteristic chemical shift.

-

-

FT-IR (ATR):

-

A very broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹.

-

Two distinct N-H stretching bands from the primary amine around 3300-3500 cm⁻¹.

-

A sharp, strong C=O stretch from the carboxylic acid at ~1700-1725 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyrazine ring in the 1500-1600 cm⁻¹ region.

-

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity, and strategically placed functional groups provide a robust platform for the synthesis of novel compounds with therapeutic potential. By understanding its properties, synthesis, and safe handling, researchers can effectively harness this versatile building block to accelerate the discovery and development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carboxylic acid (CAS: 486424-37-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-bromopyrazine-2-carboxylic acid is a substituted pyrazine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of amino, bromo, and carboxylic acid functionalities on this core structure provides a versatile platform for the synthesis of diverse molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in chemical synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 486424-37-7 | [3] |

| Molecular Formula | C₅H₄BrN₃O₂ | [3] |

| Molecular Weight | 218.01 g/mol | [3] |

| Appearance | Yellow to Brown Solid | [4] |

| Melting Point | 178-183 °C | [5] |

| Solubility | Soluble in dimethyl sulfoxide and methanol. | [5] |

| Storage | Store in a freezer (-20°C), under an inert atmosphere, and protected from light. | [4][5] |

Synthesis and Reactivity

Figure 1: A plausible retrosynthetic pathway for this compound.

This proposed pathway involves the cyclization of a simple precursor like diaminomaleonitrile to form a pyrazine-2,3-dicarbonitrile, which can then be hydrolyzed to the dicarboxylic acid. Subsequent selective mono-decarboxylation and Hofmann or Curtius rearrangement of one of the carboxylic acid groups could yield the 3-amino-pyrazine-2-carboxylic acid intermediate. The final step would involve a regioselective bromination at the 6-position.

The reactivity of this compound is dictated by its three functional groups: the amino group, the bromo substituent, and the carboxylic acid. This trifunctional nature makes it a highly versatile synthetic intermediate.

Reactions of the Functional Groups:

-

Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification and amidation. For instance, it can be coupled with various amines to form a diverse library of pyrazine-2-carboxamides, a common structural motif in bioactive molecules.[6]

-

Amino Group: The amino group can act as a nucleophile and can be acylated, alkylated, or used as a handle for further derivatization.

-

Bromo Group: The bromine atom is a key functional group for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The bromo group can be readily coupled with a wide range of boronic acids or esters to form carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl substituents at the 6-position.

-

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-pyrazine with a variety of primary or secondary amines, leading to the synthesis of 6-amino-substituted pyrazine derivatives.

-

Applications in Drug Discovery

The pyrazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound serves as a critical starting material for the synthesis of compounds targeting various biological pathways implicated in disease.

As a Scaffold for Kinase Inhibitors

A significant application of aminopyrazine derivatives is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminopyrazine core can act as a hinge-binding motif, a key interaction for many kinase inhibitors.

Recent research has shown that derivatives of 3-aminopyrazine-2-carboxamide can act as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases.[7] FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and proliferation. The ability to readily modify the this compound scaffold through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.

Figure 2: A generalized workflow illustrating the use of this compound in a drug discovery program.

Experimental Protocols

The following are generalized, exemplary protocols for common reactions involving this compound. Researchers should adapt these procedures based on the specific substrate and desired product, and always adhere to standard laboratory safety practices.

Protocol 1: General Procedure for Amide Coupling

-

To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, DCM) at room temperature, add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a tertiary amine base (e.g., DIPEA, triethylamine) (2.0 eq).

-

Stir the mixture for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine this compound (or its corresponding ester) (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq).

-

Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon, nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the coupled product.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3] Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its versatile reactivity allows for the facile generation of diverse libraries of pyrazine derivatives for biological screening. The demonstrated utility of the aminopyrazine scaffold in the development of kinase inhibitors highlights the importance of this compound in modern drug discovery efforts. Further exploration of the synthetic utility and biological applications of this compound is warranted and is expected to lead to the discovery of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-6-Bromo-2-Pyrazinecarboxylic Acid | Chemical Properties, Uses, Safety Data & China Supplier [chemheterocycles.com]

- 3. This compound | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 486424-37-7 [sigmaaldrich.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Amino-6-bromopyrazine-2-carboxylic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Amino-6-bromopyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering detailed insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The experimental protocols and data interpretation are grounded in established scientific principles and comparative analysis with related pyrazine derivatives.

Introduction

This compound is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are found in some natural products and are key scaffolds in many pharmaceuticals.[1] The unique arrangement of amino, bromo, and carboxylic acid functional groups on the pyrazine ring of the title compound imparts specific electronic and structural features that can be elucidated using various spectroscopic techniques. Understanding these spectroscopic signatures is paramount for confirming the molecular structure, assessing purity, and studying the reactivity of this compound in various chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic proton, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing and electron-donating nature of the substituents on the pyrazine ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Pyrazine-H | 8.0 - 8.5 | Singlet (s) | The exact chemical shift will be influenced by the solvent. |

| -NH₂ | 7.5 - 8.0 | Broad Singlet (br s) | The chemical shift and broadness are dependent on solvent and concentration. |

| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | The chemical shift is highly dependent on the solvent and moisture content. |

Causality of Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this type of molecule as it can dissolve the compound and allows for the observation of exchangeable protons like those on the amine and carboxylic acid groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the pyrazine ring carbons are particularly informative.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| -COOH | 165 - 170 | The carbonyl carbon of the carboxylic acid. |

| Pyrazine C-NH₂ | 150 - 155 | Carbon attached to the amino group. |

| Pyrazine C-Br | 130 - 135 | Carbon attached to the bromine atom. |

| Pyrazine C-H | 125 - 130 | Carbon attached to the hydrogen atom. |

| Pyrazine C-COOH | 145 - 150 | Carbon attached to the carboxylic acid group. |

Experimental Protocol for NMR Analysis

A detailed workflow for acquiring NMR data is presented below.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| N-H stretch (Amine) | 3300 - 3500 | Medium, two bands |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |

| C=N/C=C stretch (Pyrazine ring) | 1550 - 1650 | Medium to Strong |

| C-Br stretch | 500 - 600 | Medium |

Expertise in Interpretation: The broadness of the O-H stretch is due to hydrogen bonding. The presence of two N-H stretching bands is characteristic of a primary amine. The C=O stretching frequency can be influenced by conjugation with the pyrazine ring.

Experimental Protocol for IR Analysis

The general workflow for obtaining an IR spectrum is as follows:

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 218.01 g/mol .[2] The mass spectrum, likely obtained using electrospray ionization (ESI), should show a prominent molecular ion peak. Due to the presence of bromine, an isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

-

Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion. Another likely fragmentation is the loss of the carboxylic acid group (-COOH, 45 Da).

Experimental Protocol for MS Analysis

The following diagram illustrates a typical workflow for mass spectrometry.

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and comparisons with closely related structures. These data provide a robust framework for the identification and characterization of this compound. Researchers and drug development professionals can utilize this guide to design experiments, interpret analytical data, and ensure the quality and identity of this important chemical entity.

References

An In-depth Technical Guide to the Solubility of 3-Amino-6-bromopyrazine-2-carboxylic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-amino-6-bromopyrazine-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. Directed at researchers, scientists, and drug development professionals, this document synthesizes known physicochemical properties with actionable protocols for determining solubility in organic solvents. Given the current scarcity of published quantitative solubility data for this specific compound, this guide emphasizes a robust experimental approach, grounded in established methodologies and informed by data from structurally analogous compounds.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound with the molecular formula C₅H₄BrN₃O₂ and a molecular weight of approximately 218.01 g/mol .[1] Its structure, featuring a pyrazine ring substituted with an amino group, a bromine atom, and a carboxylic acid, imparts a unique combination of polarity, hydrogen bonding capabilities, and potential for salt formation. These characteristics are critical determinants of its solubility in various media.

Key Physicochemical Properties:

| Property | Value/Information | Source |

| Molecular Formula | C₅H₄BrN₃O₂ | PubChem[1] |

| Molecular Weight | 218.01 g/mol | PubChem[1] |

| Appearance | Yellow to Brown Solid | Sigma-Aldrich |

| Melting Point | 178-183 °C | ChemicalBook[2] |

| pKa (Predicted) | 3.26 ± 0.10 | ChemicalBook[2] |

| Qualitative Solubility | Soluble in dimethyl sulfoxide and methanol.[2] Soluble in some polar organic solvents.[3] | ChemicalBook, Pipzine Chemicals |

The presence of both a carboxylic acid (acidic) and an amino group (basic) suggests that the solubility of this compound will be highly dependent on the pH of the medium. In organic solvents, its solubility will be governed by the principles of "like dissolves like," where polar solvents are expected to be more effective than non-polar ones.

Theoretical Considerations for Solvent Selection

The molecular structure of this compound allows for several types of interactions with solvent molecules:

-

Hydrogen Bonding: The carboxylic acid and amino groups can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are therefore likely to be effective.

-

Dipole-Dipole Interactions: The polar nature of the pyrazine ring and its substituents will lead to favorable interactions with polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.

-

Acid-Base Interactions: The amphoteric nature of the molecule suggests that its solubility could be enhanced in solvents with acidic or basic properties, although this is more relevant in aqueous systems.

Due to the lack of specific quantitative data for this compound, it is instructive to consider the solubility of structurally similar compounds. For example, a study on 5-methyl-2-pyrazinecarboxylic acid in various solvents provides valuable insights.[4] The reported solubility order at a given temperature was: 1,4-dioxane > ethanol > n-propanol > 1-butanol > methanol > isopropanol > acetone > 2-butanone > ethyl acetate > water > acetonitrile > toluene.[4] This suggests that polar protic and aprotic solvents are generally effective for this class of compounds.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[5] This technique involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, acetone, tetrahydrofuran), HPLC grade or equivalent

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge with temperature control

-

Calibrated micropipettes

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure a solid phase remains at equilibrium is required.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Transfer the vials to a centrifuge with the temperature set to match the equilibration temperature.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15 minutes) to pellet the undissolved solid.

-

-

Sample Analysis (HPLC Method):

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the mobile phase of the HPLC to a concentration within the calibrated range of the instrument.

-

Inject the diluted sample into the HPLC system and determine the concentration of this compound by comparing the peak area to a pre-established calibration curve.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

Self-Validating System:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant across the later time points.

-

Mass Balance: The amount of dissolved and undissolved solid can be determined to perform a mass balance and verify the results.

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the shake-flask method.

Data Summary and Interpretation

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C

| Solvent | Solvent Type | Predicted Solubility Range | Experimental Value (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |

| Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |

| Methanol | Polar Protic | Moderate to High | To be determined |

| Ethanol | Polar Protic | Moderate | To be determined |

| Acetone | Polar Aprotic | Low to Moderate | To be determined |

| Acetonitrile | Polar Aprotic | Low to Moderate | To be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | Low | To be determined |

| Toluene | Non-polar | Very Low / Insoluble | To be determined |

| Hexane | Non-polar | Very Low / Insoluble | To be determined |

Interpretation of Expected Results:

It is anticipated that the solubility will be highest in polar aprotic solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules. Polar protic solvents like methanol and ethanol should also be effective due to their hydrogen bonding capabilities. The solubility is expected to decrease as the solvent polarity decreases, with very low solubility in non-polar solvents like toluene and hexane.

Conclusion

While there is a clear need for experimentally determined quantitative solubility data for this compound, this guide provides a robust framework for obtaining this critical information. By understanding the physicochemical properties of the compound and applying a validated experimental protocol such as the shake-flask method, researchers can confidently determine its solubility in a range of organic solvents. This data is essential for the effective design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and agrochemical industries.

References

- 1. This compound | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 486424-37-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Thermal Characterization of 3-Amino-6-bromopyrazine-2-carboxylic acid

Executive Summary

3-Amino-6-bromopyrazine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its utility in the synthesis of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties, among which thermal stability and melting point are paramount. These parameters directly influence purity assessment, formulation strategies, shelf-life, and manufacturing process safety.

A review of publicly available data reveals significant ambiguity and a lack of rigorously validated thermal properties for this compound. Commercial supplier databases present conflicting or unverified melting point information, and there is a notable absence of published data from definitive thermal analysis techniques like Differential Scanning calorimetry (DSC) or Thermogravimetric Analysis (TGA).

This technical guide addresses this critical information gap. It provides researchers, scientists, and drug development professionals with a comprehensive framework for the definitive experimental characterization of this compound. The document outlines the theoretical basis for its thermal behavior, presents robust, step-by-step protocols for experimental determination, and offers expert guidance on the interpretation of the resulting data. The objective is to empower research teams to establish a reliable, in-house thermal profile for this compound, ensuring data integrity and mitigating risks in the development pipeline.

Introduction

This compound (C₅H₄BrN₃O₂) is a substituted pyrazine derivative featuring amino, bromo, and carboxylic acid functional groups. This unique arrangement of functionalities makes it a versatile intermediate for creating complex molecular architectures, particularly in the search for new pharmaceuticals.

The thermal behavior of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its characterization profile.

-

Melting Point: The temperature at which a compound transitions from a solid to a liquid is a fundamental physical property. It serves as a primary indicator of identity and purity. A sharp melting range is characteristic of a pure crystalline substance, whereas a broad and depressed range often signifies the presence of impurities.[1]

-

Thermal Stability: This refers to the compound's resistance to decomposition at elevated temperatures. Understanding the decomposition temperature is crucial for establishing safe handling, drying, and storage conditions and for preventing the formation of potentially toxic degradants.[2][3]

Given the absence of definitive public data, this guide provides the necessary theoretical context and practical methodologies to determine these properties with high confidence.

Theoretical Considerations for Thermal Properties

The molecular structure of this compound allows for a qualitative prediction of its thermal characteristics.

Factors Influencing Melting Point

The melting point is dictated by the strength of intermolecular forces in the crystal lattice.[4] Stronger interactions require more thermal energy to overcome, resulting in a higher melting point.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Furthermore, the amino group can act as a hydrogen bond donor, and the pyrazine ring nitrogens can act as acceptors. This extensive hydrogen bonding network is expected to be the dominant contributor to a high melting point.

-

Dipole-Dipole Interactions: The electronegative bromine atom and the polar carboxyl and amino groups create significant molecular dipoles, leading to strong dipole-dipole attractions within the crystal lattice.

-

Molecular Shape and Packing: The planar nature of the pyrazine ring allows for efficient stacking, maximizing van der Waals forces.[4] The substituents, however, may influence the specific packing arrangement. Symmetrical molecules often pack more efficiently and thus have higher melting points.[5]

Compared to simpler pyrazines or benzoic acids, the combination of these strong intermolecular forces suggests that this compound will be a high-melting solid.

Anticipated Thermal Decomposition Pathways

While specific data is unavailable, the thermal decomposition of related heterocyclic carboxylic acids often proceeds via predictable pathways.

-

Decarboxylation: The most likely initial decomposition step upon heating is the loss of carbon dioxide from the carboxylic acid group. This is a common degradation pathway for many carboxylic acids.

-

Ring Fragmentation: At higher temperatures, following or concurrent with decarboxylation, the pyrazine ring itself is expected to fragment. Studies on the thermal decomposition of unsubstituted pyrazine have shown it produces acetylene and HCN at very high temperatures (above 1200 K), though the substituents on this compound will alter the pathway and lower the decomposition temperature significantly.[6]

Initial thermal analysis should be conducted in an inert atmosphere (e.g., nitrogen or argon) to isolate the inherent thermal degradation from any oxidative processes.[3]

Current State of Knowledge: A Call for Experimental Verification

A survey of commercial and public databases underscores the need for definitive experimental work. The reported melting point values are inconsistent, highlighting the unreliability of unverified data.

| Source | Reported Melting Point (°C) | Notes |

| Chongqing Chemdad Co., Ltd | 178-183[7] | A specific range is provided, but it is from a commercial supplier without validation data. |

| Pipzine Chemicals | Data may vary, needs experimental determination | Explicitly states the lack of reliable data. |

| Sigma-Aldrich | Not provided[8][9] | No melting point is listed in the product specifications. |

| Conclusion | Ambiguous and Unverified | A reliable melting point must be determined experimentally. |

Experimental Protocols for Definitive Characterization

To establish a reliable thermal profile, the following validated methods are recommended. The overall workflow involves a preliminary melting point check, followed by detailed analysis using DSC and TGA.

References

- 1. pennwest.edu [pennwest.edu]

- 2. veeprho.com [veeprho.com]

- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. quora.com [quora.com]

- 6. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

- 9. chempap.org [chempap.org]

The Discovery and Foundational Synthesis of 3-Amino-6-bromopyrazine-2-carboxylic Acid: A Key Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-bromopyrazine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, nitrogen-rich aromatic core, functionalized with a strategic bromine atom and key reactive groups (amine and carboxylic acid), makes it an exceptionally versatile precursor for the synthesis of complex therapeutic agents, particularly kinase inhibitors and antivirals. This technical guide provides an in-depth exploration of the compound's origins, its foundational synthetic pathway, and the chemical principles that underpin its preparation. We present a detailed, step-by-step protocol for its synthesis, grounded in authoritative sources, and offer insights into the rationale behind the experimental design.

Introduction: The Pyrazine Core in Drug Discovery

The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug design. The nitrogen atoms act as hydrogen bond acceptors, enhancing the binding affinity and solubility of molecules containing this core.[1] Pyrazine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[2] The strategic functionalization of the pyrazine ring allows for precise modulation of a molecule's steric and electronic properties, enabling chemists to optimize its pharmacokinetic and pharmacodynamic profile.

This compound emerged not as an isolated discovery, but as a purpose-built intermediate driven by the need for advanced starting materials in drug development programs. Its first notable appearance in the literature is as a key precursor in the synthesis of novel kinase inhibitors and, famously, in early routes to the antiviral drug Favipiravir.[3] The molecule's design is highly logical: the carboxylic acid and amino groups provide handles for amide bond formation and further derivatization, while the bromine atom serves as a versatile anchor for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional complexity.

Retrosynthetic Analysis and Strategic Rationale

The synthesis of this compound is best understood by examining its structure retrospectively. The core challenge is the regioselective installation of the bromine atom onto the electron-rich pyrazine ring without interfering with the existing functional groups.

A logical retrosynthetic approach disconnects the molecule at the bromine-carbon bond and the carboxylic acid ester linkage, leading to a more readily available starting material.

Strategic Considerations:

-

Protecting the Carboxylic Acid: Direct bromination of 3-Aminopyrazine-2-carboxylic acid is challenging. The free carboxylic acid can interfere with the reaction conditions and complicate purification. Therefore, it is strategically advantageous to first protect it as a methyl ester. This also enhances the solubility of the substrate in organic solvents suitable for bromination.

-

Choosing the Brominating Agent: The pyrazine ring is activated towards electrophilic substitution by the amino group. However, harsh brominating agents like molecular bromine (Br₂) can lead to over-bromination and side reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[4] It is a mild, crystalline, and easy-to-handle source of electrophilic bromine, which provides excellent regioselectivity for the position para to the activating amino group, minimizing the formation of undesired isomers.[5][6]

-

Final Deprotection: The final step is a simple saponification (ester hydrolysis) using a base like sodium hydroxide to yield the target carboxylic acid as its sodium salt, which can then be neutralized to provide the free acid.[7]

Foundational Synthesis Workflow

The forward synthesis translates the retrosynthetic strategy into a practical, multi-step laboratory procedure. The workflow begins with the commercially available 3-Aminopyrazine-2-carboxylic acid and proceeds through esterification, selective bromination, and final hydrolysis.

Detailed Experimental Protocols

The following protocols are synthesized from procedures detailed in the patent literature and chemical methodology guides.[7][8] Researchers should always perform their own risk assessment before conducting any chemical synthesis.

Step 1: Esterification to Methyl 3-aminopyrazine-2-carboxylate

-

Rationale: Concentrated sulfuric acid acts as a catalyst for the Fischer esterification. Methanol serves as both the reagent and the solvent, and using it in large excess drives the equilibrium towards the product.

-

Procedure:

-

Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of acid).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add concentrated sulfuric acid (approx. 0.2 eq) dropwise while maintaining the temperature below 10 °C.

-

Remove the ice bath and stir the reaction mixture at room temperature for 16-24 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker of ice water and neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

-

Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry under vacuum to yield Methyl 3-aminopyrazine-2-carboxylate as a solid.

-

Step 2: Bromination to Methyl 3-amino-6-bromopyrazine-2-carboxylate

-

Rationale: Acetonitrile is an ideal polar aprotic solvent for this reaction, facilitating the dissolution of the starting materials without interfering with the radical or electrophilic bromination mechanism of NBS. The reaction proceeds efficiently at room temperature.

-

Procedure:

-

To a stirred solution of Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in acetonitrile (approx. 10 mL per gram), add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 16 hours at room temperature. A precipitate will form as the reaction progresses.

-

After completion (monitored by TLC/LCMS), collect the precipitate by vacuum filtration.

-

Wash the filter cake with a small amount of cold acetonitrile to remove any residual succinimide.

-

Dry the solid under vacuum to afford the target product, Methyl 3-amino-6-bromopyrazine-2-carboxylate, typically as a yellow solid. This intermediate is often of sufficient purity to be used directly in the next step.

-

Step 3: Hydrolysis to this compound

-

Rationale: Saponification is a robust method for ester hydrolysis. Heating to reflux ensures the reaction goes to completion. Subsequent acidification protonates the carboxylate salt to precipitate the desired free carboxylic acid.

-

Procedure:

-

Suspend Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq) in water (approx. 10 mL per gram).

-

Add sodium hydroxide (approx. 1.5 eq) and heat the resulting suspension to reflux.

-

Maintain reflux overnight (approx. 16 hours), during which the suspension should become a clear solution.

-

Cool the reaction mixture to room temperature.

-

Slowly acidify the solution with concentrated hydrochloric acid or 1M HCl to a pH of ~2-3. A precipitate will form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[7]

-

Physicochemical and Spectroscopic Data

Accurate characterization is critical for confirming the identity and purity of the synthesized compounds at each stage.

| Property | 3-Aminopyrazine-2-carboxylic acid (Starting Material) | Methyl 3-amino-6-bromopyrazine-2-carboxylate (Intermediate) | This compound (Final Product) |

| Molecular Formula | C₅H₅N₃O₂ | C₆H₆BrN₃O₂ | C₅H₄BrN₃O₂ |

| Molecular Weight | 139.11 g/mol | 232.04 g/mol [9] | 218.01 g/mol [2] |

| Appearance | Powder | Yellow Solid | Yellow to Brown Solid |

| Melting Point | 205-210 °C (dec.) | Not reported | Not reported |

| ¹H NMR (400 MHz, DMSO-d₆) | Not applicable | δ 3.85 (s, 3H), 7.55 (br s, 2H), 8.42 (s, 1H) ppm | Not reported |

| Mass Spec (ES+) | Not applicable | m/z 233 [M+H]⁺ | Not reported |

Conclusion

The synthesis of this compound is a testament to strategic, rational chemical design. While a singular "discovery" paper is elusive, its emergence in the patent literature highlights its value as a purpose-built scaffold for constructing high-value pharmaceutical agents. The foundational three-step synthesis—esterification, selective NBS bromination, and hydrolysis—is robust, high-yielding, and relies on fundamental, well-understood organic reactions. This guide provides researchers and drug development professionals with the technical knowledge and practical protocols necessary to confidently prepare this vital chemical intermediate, paving the way for future innovations in medicinal chemistry.

References

- 1. This compound | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]

- 2. This compound | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. d-nb.info [d-nb.info]

- 6. par.nsf.gov [par.nsf.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. CN106866553B - Synthesis method of Favipiravir - Google Patents [patents.google.com]

- 9. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Amino-6-bromopyrazine-2-carboxylic acid: A Technical Guide for Advanced Research Applications

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern chemical research, the identification and exploitation of versatile molecular scaffolds are paramount to accelerating discovery. 3-Amino-6-bromopyrazine-2-carboxylic acid is one such scaffold, a trifunctional heterocyclic compound poised for significant impact across medicinal chemistry, agrochemical science, and materials development. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a recognized "privileged scaffold."[1] Its presence in numerous clinically used therapeutic agents, such as Bortezomib and Pyrazinamide, underscores its biological relevance and favorable pharmacokinetic properties.[1][2]

This technical guide provides an in-depth exploration of the potential research applications of this compound. We will dissect its molecular architecture to understand its reactivity and then propose detailed, actionable research plans for its strategic deployment in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block for novel and impactful innovation.

I. Molecular Architecture and Synthetic Versatility

The power of this compound lies in its three distinct functional groups, each offering a gateway for specific chemical transformations. This trifunctionality allows for a modular and strategic approach to library synthesis and molecular optimization.

-

The Carboxylic Acid (C2 Position): This group is the primary site for amide bond formation. Standard coupling reagents (e.g., HATU, HOBt, EDC) or conversion to an acyl chloride can be used to react the acid with a vast library of primary and secondary amines. This allows for the systematic exploration of the "R1" chemical space, which is often crucial for modulating target affinity and selectivity.

-

The Amino Group (C3 Position): The exocyclic amino group provides a secondary site for modification. It can undergo acylation, sulfonylation, or reductive amination to introduce diverse functionalities. This position can be used to fine-tune solubility, introduce hydrogen bond donors/acceptors, or block potential metabolic sites.

-

The Bromo Group (C6 Position): The bromine atom is an exceptionally valuable handle for modern cross-coupling reactions. It is an ideal electrophile for Palladium-catalyzed reactions such as Suzuki-Miyaura (introducing aryl or heteroaryl groups), Sonogashira (introducing alkynes), Buchwald-Hartwig (introducing amines or alcohols), and Stille couplings. This allows for the exploration of the "R2" vector, dramatically expanding the structural diversity achievable from a single core.

The strategic, orthogonal reactivity of these three groups is the cornerstone of this molecule's utility.

II. Application in Drug Discovery: A Scaffold for Targeted Therapies

The pyrazine nucleus is a well-established pharmacophore in numerous therapeutic areas.[3] We propose a focused research program leveraging this compound as a foundational scaffold for the development of novel kinase inhibitors and antimycobacterial agents.

A. Development of Novel Kinase Inhibitors

Protein kinases are a critical class of drug targets, particularly in oncology.[4] Several approved kinase inhibitors feature a 2-aminopyrimidine or related heterocyclic core that forms key hydrogen bonds with the "hinge" region of the kinase active site. By employing a scaffold hopping strategy, the 3-aminopyrazine core can be designed to mimic this interaction.[4] Recent studies have already demonstrated that 3-amino-pyrazine-2-carboxamide derivatives can act as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[4][5]

This workflow outlines a systematic approach to identify and optimize novel kinase inhibitors derived from the core scaffold.

Caption: Kinase inhibitor discovery workflow.

Step 1: Amide Coupling (Synthesis of Intermediate Library)

-

To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the 3-amino-6-bromopyrazine-2-carboxamide intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling (Final Library Synthesis)

-

In a microwave vial, combine the 3-amino-6-bromopyrazine-2-carboxamide intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (2.0 eq).

-

Add a 4:1 mixture of dioxane and water (0.1 M).

-

Seal the vial and heat in a microwave reactor to 100-120 °C for 20-60 minutes.

-

Monitor the reaction by LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and filter through celite.

-

Wash the filtrate with water and brine, then dry over Na2SO4.

-

Concentrate and purify by flash chromatography or preparative HPLC to yield the final product.

| Parameter | Condition | Rationale |

| Coupling Reagent | HATU | High efficiency, low epimerization risk for chiral amines. |

| Coupling Base | DIPEA | Non-nucleophilic base to prevent side reactions. |

| Coupling Solvent | DMF | Excellent solvent for a wide range of substrates. |

| Cross-Coupling Catalyst | Pd(dppf)Cl2 | Robust and versatile catalyst for Suzuki reactions with heteroaryl bromides. |

| Cross-Coupling Base | K2CO3 | Effective inorganic base for Suzuki couplings. |

| Cross-Coupling Solvent | Dioxane/Water | Common and effective solvent system for Suzuki reactions. |

B. Development of Novel Antimycobacterial Agents

Tuberculosis remains a global health crisis, and new drugs with novel mechanisms of action are urgently needed. The approved drug Pyrazinamide, a simple pyrazine carboxamide, is a cornerstone of tuberculosis therapy.[6] It acts as a prodrug, converted to pyrazinoic acid, which disrupts membrane potential in Mycobacterium tuberculosis.[6] This precedent strongly suggests that the pyrazine core is an excellent starting point for new antitubercular agents. Research has shown that derivatives of 3-aminopyrazine-2-carboxamides can exhibit potent antimycobacterial activity, potentially by inhibiting targets like prolyl-tRNA synthetase.[7]

The synthetic workflow described for kinase inhibitors can be directly applied to generate a library for antimycobacterial screening. The "R1" and "R2" substituents can be selected to modulate lipophilicity and introduce functionalities known to be active against mycobacteria.

-